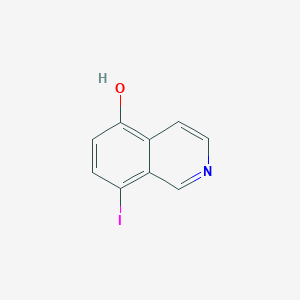![molecular formula C13H19N5O6 B13697546 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a long chain of ethoxy groups terminated with an azido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine typically involves multiple steps:
Starting Material: The synthesis begins with 2-nitropyridine.
Ethoxylation: The pyridine ring is sequentially ethoxylated using ethylene oxide under basic conditions to introduce the ethoxy groups.
Azidation: The terminal hydroxyl group is converted to an azido group using sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group can react with alkynes in the presence of copper(I) catalysts to form triazoles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for azidation.
Copper(I) Catalysts: Used in click chemistry reactions.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the nitro group.
Major Products
Triazoles: Formed from click chemistry reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
科学的研究の応用
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to introduce azido functionalities, which can be further modified.
Bioconjugation: Used in the modification of biomolecules through click chemistry, enabling the attachment of various probes and tags.
Medicinal Chemistry:
作用機序
The mechanism of action of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine primarily involves its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.
Nitro Group: Can be reduced to an amino group, which can further participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Similar structure but with an amine group instead of a nitro group.
Azido-dPEG 4-acid: Contains a similar azido-terminated ethoxy chain but with a carboxylic acid group.
Uniqueness
3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine is unique due to the combination of a nitro group and a long azido-terminated ethoxy chain, which provides versatility in chemical modifications and applications.
特性
分子式 |
C13H19N5O6 |
|---|---|
分子量 |
341.32 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine |
InChI |
InChI=1S/C13H19N5O6/c14-17-16-4-5-21-6-7-22-8-9-23-10-11-24-12-2-1-3-15-13(12)18(19)20/h1-3H,4-11H2 |
InChIキー |
AQODXLWEOPYPHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])OCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



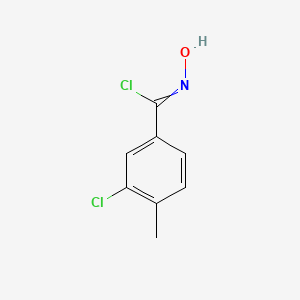
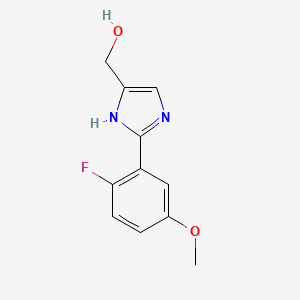
![Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate](/img/structure/B13697481.png)
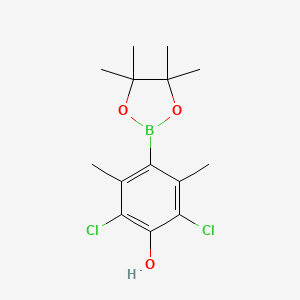
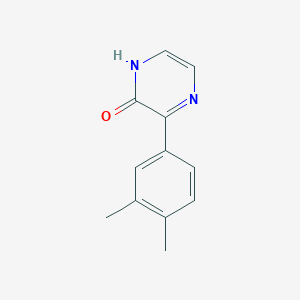
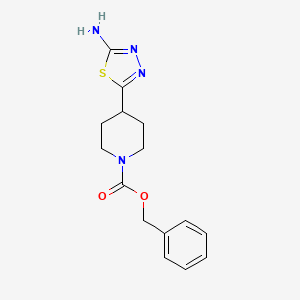

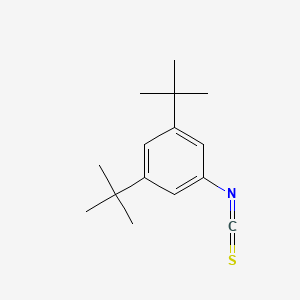
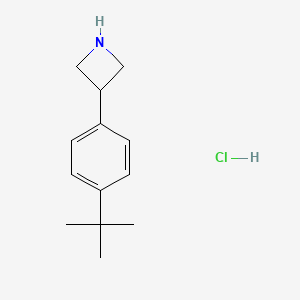

![9-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697554.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B13697564.png)
